molecular formula C25H25N5O2S2 B2828180 N-benzyl-N-ethyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892740-09-9

N-benzyl-N-ethyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No. B2828180
CAS RN: 892740-09-9
M. Wt: 491.63
InChI Key: KRIMGENIGHUROT-UHFFFAOYSA-N
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Description

“N-benzyl-N-ethyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” is a chemical compound with the molecular formula C25H25N5O2S2. Its average mass is 491.628 Da and its monoisotopic mass is 491.144958 Da .

Scientific Research Applications

Synthesis and Biological Study

The synthesis of related 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines has been explored for their potential as selective serotonin 5-HT6 receptor antagonists. These compounds, including variations with different substituents, have demonstrated significant activity in functional assays and receptor binding affinity studies, highlighting their potential as leads for the development of new therapeutic agents targeting the serotonin system. The selectivity of these compounds for the 5-HT6 receptor over other serotonin receptor subtypes suggests their utility in investigating the role of this receptor in various neurological and psychiatric disorders (Ivachtchenko et al., 2010).

Antimicrobial and Antitumor Applications

Compounds derived from thienopyrimidine have shown pronounced antimicrobial activity, according to a study by Bhuiyan et al. (2006). The synthesis of new thienopyrimidine derivatives and their evaluation against various microbial strains have contributed valuable insights into the development of novel antimicrobial agents with potential applications in combating infectious diseases. The structural diversity and functionalization of these compounds play a critical role in their antimicrobial efficacy, offering a pathway to tailor-make molecules for specific microbial targets (Bhuiyan et al., 2006).

Moreover, a novel series of thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor and antibacterial activities. Some of these derivatives exhibited higher activity against human tumor cell lines than standard drugs, such as doxorubicin, highlighting their potential as antitumor agents. The structural features of these compounds, including the incorporation of the benzene-sulfonamide moiety, are crucial for their biological activities, providing insights into the design of new therapeutics for cancer treatment (Hafez et al., 2017).

properties

IUPAC Name

N-benzyl-N-ethyl-10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2S2/c1-4-29(16-18-8-6-5-7-9-18)23-22-21(14-15-33-22)30-24(26-23)25(27-28-30)34(31,32)20-12-10-19(11-13-20)17(2)3/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIMGENIGHUROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-ethyl-3-((4-isopropylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

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